(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-bromofuran ring. The presence of the bromine atom and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The brominated furan is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced. This can be achieved using cyclopropyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom or the furan ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents like PhI(OAc)2 in combination with TEMPO as a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents.
Major Products:
Oxidation: Imines, nitriles, oximes.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine serves as a versatile building block in organic synthesis for the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used to design biological probes for studying enzyme activities and protein interactions.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom and furan ring can participate in π-π stacking or halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
(5-Bromofuran-2-yl)methanamine: Lacks the cyclopropyl group, making it less sterically hindered.
(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine: Contains a pyrimidine ring instead of a furan ring, altering its electronic properties.
Uniqueness:
- The presence of both the cyclopropyl group and the 5-bromofuran ring in (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine imparts unique steric and electronic properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, providing opportunities for designing specialized molecules for research and industrial applications .
Eigenschaften
Molekularformel |
C8H10BrNO |
---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
[2-(5-bromofuran-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H10BrNO/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2 |
InChI-Schlüssel |
RBVZHUIPZBFEJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC=C(O2)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.